tert-butyl7a-amino-octahydropyrano[3,4-c]pyrrole-2-carboxylate
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Overview
Description
tert-butyl7a-amino-octahydropyrano[3,4-c]pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7a-amino-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of tert-butyl-7-amino-3-tert-butyl-8-R1-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates with alkyl halides . The reaction conditions often require the presence of a base catalyst and prolonged heating .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-butyl7a-amino-octahydropyrano[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with alkyl halides in the presence of a base.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, bases like butyllithium, and oxidizing agents like mCPBA . The reactions often require specific conditions such as reduced temperatures or prolonged heating .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield sulfoxides .
Scientific Research Applications
tert-butyl7a-amino-octahydropyrano[3,4-c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 7a-amino-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve nucleophilic substitution and oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 7-amino-3-tert-butyl-2-alkylthiopyrrolo[1,2-b][1,2,4]triazine-6-carboxylates
- tert-butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate
- tert-butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
Uniqueness
tert-butyl7a-amino-octahydropyrano[3,4-c]pyrrole-2-carboxylate is unique due to its fused pyrrole and pyran ring structure, which imparts specific chemical and biological properties
Properties
IUPAC Name |
tert-butyl 7a-amino-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-7-16-5-4-12(9,13)8-14/h9H,4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLPKVWJUNBJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCCC2(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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